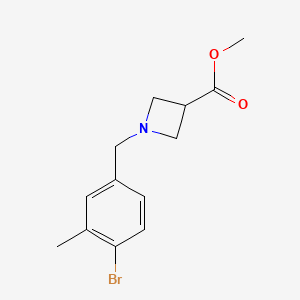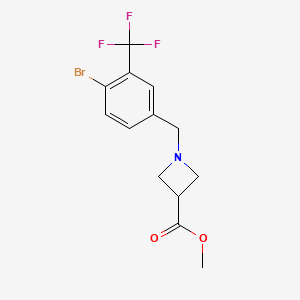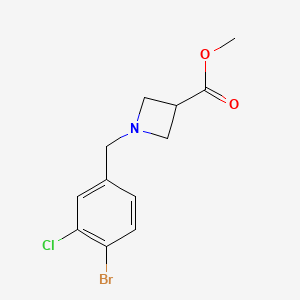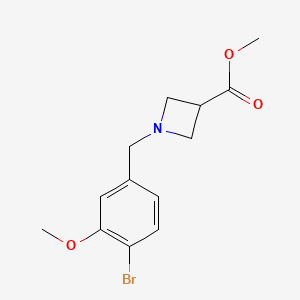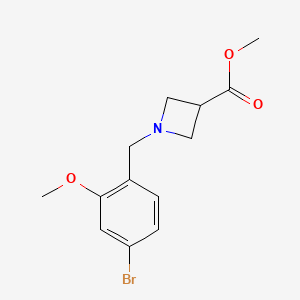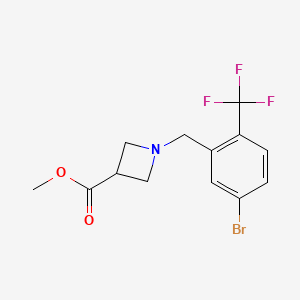
Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate is a synthetic organic compound that features a unique combination of functional groups, including a brominated benzyl group, a trifluoromethyl group, and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate typically involves multiple steps, starting with the preparation of the brominated benzyl precursor. One common method involves the bromination of 2-(trifluoromethyl)benzyl alcohol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 5-bromo-2-(trifluoromethyl)benzyl bromide is then reacted with azetidine-3-carboxylic acid methyl ester under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The azetidine ring can be oxidized to form azetidinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the azetidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted azetidine derivatives.
Oxidation: Formation of azetidinones or other oxidized products.
Reduction: Formation of dehalogenated or reduced azetidine derivatives.
科学的研究の応用
Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: As a potential scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders or infectious diseases.
Material Science: As a building block for the synthesis of novel polymers or materials with unique electronic or optical properties.
Chemical Biology: As a probe for studying biological processes involving azetidine-containing compounds or for labeling biomolecules.
作用機序
The mechanism of action of Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl and bromine groups can enhance the compound’s binding affinity and selectivity for specific targets.
類似化合物との比較
Similar Compounds
- Methyl 1-(5-chloro-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate
- Methyl 1-(5-fluoro-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate
- Methyl 1-(5-iodo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate
Uniqueness
Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs.
特性
IUPAC Name |
methyl 1-[[5-bromo-2-(trifluoromethyl)phenyl]methyl]azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF3NO2/c1-20-12(19)9-6-18(7-9)5-8-4-10(14)2-3-11(8)13(15,16)17/h2-4,9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHDCZHEVRJZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC2=C(C=CC(=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
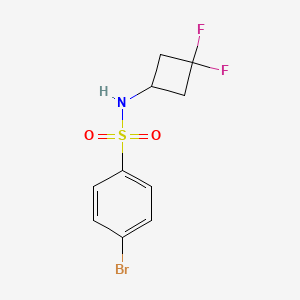
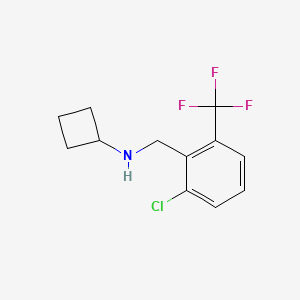
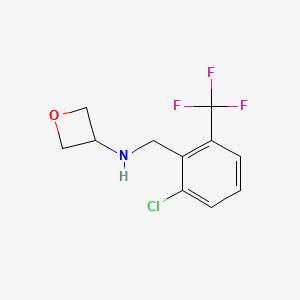
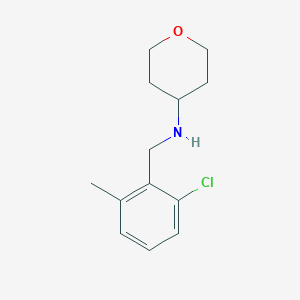
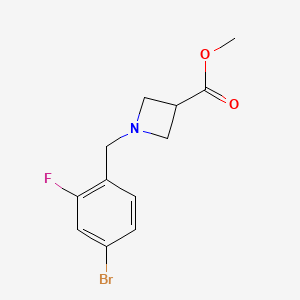
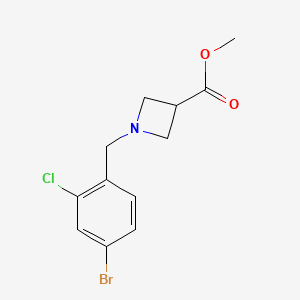
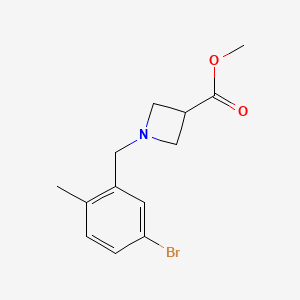
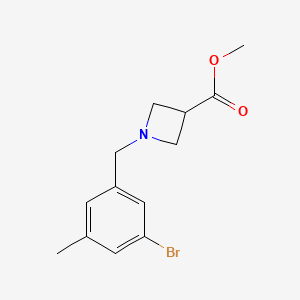
![Methyl 1-[(4-bromophenyl)methyl]azetidine-3-carboxylate](/img/structure/B8171840.png)
